molecular formula C15H20ClNO4 B1676077 马利佐米布 CAS No. 437742-34-2

马利佐米布

货号 B1676077
CAS 编号: 437742-34-2
分子量: 313.77 g/mol
InChI 键: NGWSFRIPKNWYAO-SHTIJGAHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Marizomib (NPI-0052; salinosporamide A) is a structurally and pharmacologically unique β-lactone-γ-lactam proteasome inhibitor . It has been termed as an orphan drug against multiple myeloma by the US Food and Drug Administration (FDA) in 2013 and by the European Medicines Agency (EMA) in 2014 . Marizomib is expected to bring about a sustained and complete therapeutic to extend cancer patients’ life span .


Synthesis Analysis

The enzymatic assembly of the salinosporamide core is catalyzed by a standalone ketosynthase (KS), SalC . Chemoenzymatic synthesis of carrier protein-tethered substrates, as well as intact proteomics, allowed us to probe the reactivity of SalC and understand its role as an intramolecular aldolase/β-lactone synthase with roles in both transacylation and bond-forming reactions .


Molecular Structure Analysis

Marizomib is characterized by a complex and densely functionalized γ-lactam-β-lactone bicyclic warhead . The electrophilic β-lactone warhead of Marizomib serves as the covalent attachment site for the N-terminal catalytic threonine residue found in all three proteasome β-subunits (β1, β2, and β5), resulting in pan-proteasome irreversible inhibition with nanomolar potency .


Chemical Reactions Analysis

Marizomib has been shown to have a high efficacy of combination treatments with a latest-generation TRAIL receptor agonist in relevant GBM cell models . Time-shifted drug exposure might further increase responsiveness, with marizomib pre-treatments indeed strongly enhancing cell death .

科学研究应用

Proteasome Inhibition

Marizomib, also known as Salinosporamide A, is a potent proteasome inhibitor . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. By inhibiting the proteasome, Marizomib disrupts this process, which can lead to a variety of effects in cells .

Cancer Treatment

Marizomib is currently in clinical trials for the treatment of various cancers . The drug’s ability to inhibit the proteasome has been found to be particularly useful in treating cancer, as it can disrupt the growth of cancer cells and induce apoptosis, or programmed cell death .

Treatment of Glioblastoma

Marizomib has been studied for use in treating glioblastoma, a type of brain cancer . It has been found to cross the blood-brain barrier, making it a potential treatment for central nervous system (CNS) malignancies such as glioblastoma . However, preliminary efficacy did not demonstrate a meaningful benefit of the addition of Marizomib to bevacizumab for the treatment of recurrent GBM .

Combination Therapy

Marizomib has been tested in combination with other drugs for the treatment of cancer . For example, it has been used in combination with bevacizumab, a drug used to slow the growth of new blood vessels, in patients with recurrent glioblastoma .

Treatment of Multiple Myeloma

Marizomib is being explored for its potential high efficacy against multiple myeloma (MM), a type of bone marrow cancer . This is particularly promising as MM is often resistant to treatment .

Research Tool

Due to its ability to inhibit the proteasome, Marizomib can be used as a tool in biological and medical research . It can help scientists study the role of the proteasome in various cellular processes and understand how its disruption can affect these processes .

作用机制

Marizomib is a potent proteasome inhibitor that crosses the blood-brain barrier . The potent and sustained inhibition of all three proteolytic activities of the proteasome by marizomib has inspired extensive preclinical evaluation in a variety of hematologic and solid tumor models .

安全和危害

Marizomib was well tolerated and did not exhibit any adverse events such as hematological toxicity or peripheral neuropathy that are frequently observed with bortezomib and carfilzomib . The most common grade ≥3 AEs were hypertension (16.4%), confusion (13.4%), headache (10.4%), and fatigue (10.4%) .

未来方向

Marizomib is currently in phase III clinical trials for the treatment of glioblastoma, an aggressive form of brain cancer with a poor prognosis and few therapeutic options . The development of immunoproteasome-selective inhibitors has become the focus of recent studies .

属性

IUPAC Name

(1R,4R,5S)-4-(2-chloroethyl)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWSFRIPKNWYAO-SHTIJGAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904019
Record name Marizomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Marizomib

CAS RN

437742-34-2
Record name (-)-Salinosporamide A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=437742-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marizomib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437742342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Marizomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11762
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Marizomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,4R,5S)-4-(2-chloroethyl)-1-((1S)-cyclohex-2 enyl(hydroxyl) methyl)-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MARIZOMIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/703P9YDP7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Marizomib
Reactant of Route 2
Marizomib
Reactant of Route 3
Marizomib
Reactant of Route 4
Marizomib
Reactant of Route 5
Marizomib
Reactant of Route 6
Marizomib

Q & A

Q1: What is the primary mechanism of action of Marizomib?

A: Marizomib exerts its anti-cancer effects by irreversibly inhibiting the 20S proteasome, a crucial cellular complex responsible for degrading damaged or unnecessary proteins. [, , , , , , , ] It targets and inhibits all three proteolytic subunits of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). [, , , ]

Q2: How does Marizomib's irreversible binding mechanism contribute to its efficacy?

A: Unlike some reversible proteasome inhibitors, Marizomib's irreversible binding leads to prolonged proteasome inhibition. This sustained effect allows for greater and longer-lasting disruption of cellular processes reliant on proteasomal degradation, potentially contributing to its enhanced anti-tumor activity. [, , ]

Q3: How does Marizomib's inhibition of the proteasome lead to cancer cell death?

A: Marizomib-mediated proteasome inhibition disrupts critical cellular pathways within cancer cells. It leads to the accumulation of cell cycle inhibitors like p21 and p27, ultimately suppressing tumor cell proliferation. [] Additionally, Marizomib inhibits oxidative phosphorylation, further compromising cancer cell survival. [] These effects, along with others, trigger apoptosis, a programmed cell death mechanism, in cancer cells. [, , , , , , , , ]

Q4: Does Marizomib affect the unfolded protein response (UPR)?

A: Research suggests that Marizomib induces the transient expression of UPR pathway genes, including sustained upregulation of the SQSTM1 gene, in glioblastoma cells. Combining Marizomib with histone deacetylase inhibitors amplified UPR gene upregulation and enhanced anti-proliferative effects. []

Q5: What role does caspase-8 play in Marizomib's mechanism of action?

A: Studies indicate that caspase-8, a key apoptotic protease, plays a significant role in the sensitivity of cancer cells to Marizomib, particularly when combined with histone deacetylase inhibitors. [] This suggests that Marizomib may preferentially engage the caspase-8 pathway to induce apoptosis in specific contexts.

Q6: Does Marizomib impact reactive oxygen species (ROS) production?

A: Marizomib treatment has been linked to increased ROS production in cancer cells. This ROS surge contributes to Marizomib-induced apoptosis, and using ROS quenching agents like N-acetyl cysteine can suppress these effects. [, ]

Q7: What is the molecular formula and weight of Marizomib?

A: Marizomib's molecular formula is C15H18ClNO5, and its molecular weight is 327.76 g/mol. [, ]

Q8: Are there specific structural features of Marizomib that contribute to its unique activity?

A: Marizomib possesses a distinct β-lactone-γ-lactam structure, setting it apart from other proteasome inhibitors like bortezomib and carfilzomib. [] This unique structure, along with its chloroethyl group, contributes to its ability to irreversibly bind to the proteasome and exert prolonged inhibitory effects. [] Additionally, its lipophilic nature enables it to cross the blood-brain barrier, a significant advantage in treating brain cancers like glioblastoma. [, , , ]

Q9: What is the pharmacokinetic profile of Marizomib?

A: Marizomib exhibits a rapid elimination half-life of less than 30 minutes, coupled with a high volume of distribution (15-416 L) and clearance (0.9-22 L/minute). [] This rapid elimination profile necessitates frequent dosing to maintain therapeutic levels.

Q10: How is Marizomib's pharmacodynamic activity assessed in clinical settings?

A: Whole blood analysis serves as a valuable pharmacodynamic marker for monitoring Marizomib's proteasome inhibitory activity in patients. [, ] By measuring the inhibition of CT-L, T-L, and C-L activities in blood samples, clinicians can assess the drug's effectiveness and tailor treatment regimens accordingly.

Q11: Can you elaborate on the significance of Marizomib's ability to cross the blood-brain barrier?

A: The blood-brain barrier poses a formidable challenge for delivering drugs to the central nervous system. Marizomib's ability to cross this barrier is critical, allowing it to reach therapeutic concentrations in the brain and effectively target brain tumors like glioblastoma. [, , , , ]

Q12: What preclinical models have been used to evaluate Marizomib's efficacy?

A: Researchers have employed various preclinical models, including cell lines and patient-derived xenografts, to investigate Marizomib's anti-cancer activity. In vitro studies using multiple myeloma, leukemia, glioblastoma, and breast cancer cell lines have shown promising results. [, , , , , , , , ] Additionally, in vivo studies using xenograft models have demonstrated efficacy in inhibiting tumor growth and metastasis in myeloma, glioblastoma, and breast cancer. [, , , , ]

Q13: What have clinical trials revealed about Marizomib's efficacy in glioblastoma?

A: While preclinical data showed promise, the recently completed phase III trial (EORTC 1709/CCTG CE.8) investigating Marizomib in newly diagnosed glioblastoma patients did not demonstrate an improvement in overall survival or progression-free survival compared to standard therapy. [, ]

Q14: What are the potential future directions for Marizomib research?

A14: Future research should focus on:

  • Identifying predictive biomarkers: This would allow for the selection of patients most likely to benefit from Marizomib therapy. []
  • Optimizing combination therapies: Exploring synergistic combinations of Marizomib with other anti-cancer agents, such as histone deacetylase inhibitors or glycolysis inhibitors, may enhance its efficacy. [, , , , ]
  • Overcoming resistance: Further investigations are needed to fully elucidate and counteract mechanisms of resistance to Marizomib. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。